molecular formula C8H11NOS B1525473 3-(Methanesulfinylmethyl)aniline CAS No. 1249638-14-9

3-(Methanesulfinylmethyl)aniline

Cat. No.: B1525473
CAS No.: 1249638-14-9
M. Wt: 169.25 g/mol
InChI Key: DGNXUJQUNDWVAK-UHFFFAOYSA-N
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Description

3-(Methanesulfinylmethyl)aniline is a specialized aniline derivative featuring a methanesulfinylmethyl substituent on the meta position of the benzene ring. This structure incorporates both an aromatic amine and a sulfoxide group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The primary research value of 3-(Methanesulfinylmethyl)aniline lies in its role as a key intermediate in the design and synthesis of novel bioactive molecules. The aniline group serves as a handle for further functionalization, such as amide bond formation or diazotization, while the sulfoxide group can influence the electronic properties of the molecule and participate in specific interactions. Researchers utilize this scaffold in projects aimed at developing potential pharmaceutical candidates, particularly in areas where the sulfinyl moiety may contribute to target binding or modulate metabolic stability. As a research chemical, all products are strictly for laboratory use and are not for human or veterinary use.

Properties

IUPAC Name

3-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNXUJQUNDWVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249638-14-9
Record name 3-(methanesulfinylmethyl)aniline
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Synthetic Methodologies and Strategies for 3 Methanesulfinylmethyl Aniline

Overview of Precursor Synthesis and Regioselective Aniline (B41778) Functionalization

The synthesis of 3-(Methanesulfinylmethyl)aniline necessitates a carefully planned approach to ensure the correct placement of the amino and methanesulfinylmethyl groups on the aromatic ring. The inherent directing effects of substituents on the aniline ring make regioselective functionalization a critical challenge. researchgate.netresearchgate.net Classical electrophilic aromatic substitution on aniline typically yields ortho- and para-substituted products due to the activating, ortho-, para-directing nature of the amino group. chemistrysteps.com Therefore, direct functionalization of aniline to achieve a meta-substituted product is often problematic. chemistrysteps.combeilstein-journals.org Strategies to overcome this involve either introducing the functional groups to the benzene (B151609) ring before forming the aniline or employing modern catalytic methods that allow for non-traditional regioselectivity. rsc.orgacs.org

Synthesis of Substituted Benzyl (B1604629) Halides and Sulfides

A common strategy in the synthesis of complex aromatic compounds involves the preparation of functionalized building blocks, such as substituted benzyl halides and sulfides. These precursors can then be elaborated into the final target molecule.

Benzyl Halides: Substituted benzyl halides are versatile intermediates. Their synthesis can often be achieved from corresponding toluenes via free-radical halogenation or from benzyl alcohols.

Benzyl Sulfides: The formation of a benzyl sulfide (B99878) linkage is a key step toward the sulfide precursor of the target molecule. Benzyl sulfides are valuable not only as protected thiols but also as structural motifs in bioactive compounds. rsc.org Traditional synthesis often relies on the nucleophilic attack of a thiol on an alkyl halide. rsc.org More recent methods have explored alternative routes, such as the reaction between benzyl Grignard reagents and phosphinic acid thioesters, which proceeds via a direct nucleophilic S-benzylation at the sulfur atom. rsc.orgrsc.org Other metal-free and solvent-free methods include the reaction of benzylic alcohols with thiols catalyzed by 2,4,6-trichloro-1,3,5-triazine (TAPC). organic-chemistry.org

Precursor Type General Synthetic Approach Key Features
Substituted Benzyl HalidesRadical halogenation of toluenes; Conversion from benzyl alcoholsProvides a reactive electrophilic site for subsequent C-S bond formation.
Substituted Benzyl SulfidesNucleophilic substitution with thiols; Grignard reaction with thioesters; Catalytic reaction of alcohols with thiolsEstablishes the carbon-sulfur bond early in the synthetic sequence. rsc.orgrsc.orgorganic-chemistry.org

Approaches for Introducing the Amino Group (e.g., Nitration and Reduction, Buchwald-Hartwig Amination)

The introduction of the amino group onto the aromatic ring is a fundamental transformation in aniline synthesis. Two predominant strategies are the classical nitration-reduction sequence and the modern transition-metal-catalyzed amination.

Nitration and Reduction: This is a classic and widely used two-step method. youtube.comchemguide.co.uk

Nitration: The aromatic ring is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comchemguide.co.uk The electrophile in this reaction is the nitronium ion (NO₂⁺). youtube.com If starting with a precursor that already has the methylthiomethyl group at the 3-position, the directing effects of this group must be considered.

Reduction: The resulting nitro group is then reduced to a primary amine (–NH₂). This reduction can be accomplished using various reagents, with common choices being metal/acid combinations (like tin or iron in hydrochloric acid) or catalytic hydrogenation (H₂/Pd-C). chemistrysteps.comyoutube.comyoutube.comorgoreview.com

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines. wikipedia.orgrsc.orgorganic-chemistry.org It allows for the direct formation of a C-N bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgstackexchange.compku.edu.cn This method offers significant advantages in terms of functional group tolerance and substrate scope compared to older methods. wikipedia.org For the synthesis of a primary aniline like the target compound, an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide or aqueous ammonia, can be used. organic-chemistry.orgstackexchange.com This approach would typically involve preparing a 3-substituted aryl halide (e.g., 1-bromo-3-(methylthiomethyl)benzene) and then coupling it with the ammonia source.

Method Description Advantages Considerations
Nitration and Reduction Two-step process involving electrophilic aromatic nitration followed by reduction of the nitro group. youtube.comchemguide.co.ukWell-established, uses readily available reagents. youtube.comHarsh acidic conditions for nitration; reduction step may affect other functional groups. chemistrysteps.com
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine or ammonia equivalent. wikipedia.orgorganic-chemistry.orgHigh functional group tolerance, broad substrate scope, generally milder conditions. wikipedia.orgpku.edu.cnRequires pre-functionalized aryl halide/triflate; catalyst and ligand costs. stackexchange.com

Targeted Formation of the Sulfide Precursor, 3-(Methylthiomethyl)aniline

The direct precursor to the final product is 3-(Methylthiomethyl)aniline. Its synthesis involves the specific formation of the C-S bond at the meta-position relative to the amino group.

Nucleophilic Substitution Reactions for Sulfide Bond Formation

One of the most direct methods for forming the sulfide bond is through nucleophilic substitution. This can be approached in two main ways depending on the available precursors:

Starting with a substituted aniline: If a suitable electrophile is present on the aniline ring, such as in 3-aminobenzyl halide, it can be reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe).

Starting with a substituted thiol: A patent describes a procedure where 2-chloro-3-trifluoromethylaniline is reacted with dimethyl sulfide and N-chlorosuccinimide to generate an electrophilic sulfur species in situ, which then chloromethylates the aniline ring. Subsequent treatment with a base leads to the desired methylthiomethyl group. google.com Another approach involves the diazotization of an aniline derivative followed by nucleophilic displacement with a thiol, which has been shown to be effective for synthesizing various alkylthio benzene derivatives. utrgv.edu

Transition-Metal-Catalyzed Approaches for C-S Bond Formation

Transition-metal catalysis offers powerful alternatives for constructing C-S bonds, often with high efficiency and selectivity. ias.ac.innih.gov While C-N coupling is more common, C-S cross-coupling reactions have gained significant attention. nih.govacs.org

The Chan-Lam coupling reaction, for instance, uses copper(II) acetate (B1210297) to mediate the cross-coupling of aryl boronic acids with thiols. ias.ac.in A plausible route could involve the synthesis of 3-aminophenylboronic acid, which could then be coupled with a methylthiomethyl source under Chan-Lam conditions. This strategy capitalizes on the versatility of boronic acids in cross-coupling chemistry.

Selective Oxidation Strategies to the Sulfinyl Group

The final step in the synthesis is the selective oxidation of the sulfide precursor, 3-(Methylthiomethyl)aniline, to the corresponding sulfoxide (B87167), 3-(Methanesulfinylmethyl)aniline. This transformation requires careful control to prevent over-oxidation to the sulfone.

A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). The choice of reagent and reaction conditions (e.g., temperature, stoichiometry) is crucial for achieving high selectivity for the sulfoxide.

Biocatalytic methods have also emerged as a powerful tool for the asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net Enzymes such as monooxygenases can catalyze sulfoxidation with high enantioselectivity. For instance, whole-cell preparations of certain bacteria like Rhodococcus erythropolis have been successfully used for the bio-oxidation of sulfide substrates, yielding optically active sulfoxides with high enantiomeric excess and preventing the formation of the sulfone by-product. researchgate.net While the target compound is not chiral, these methods highlight the mild and selective nature of enzymatic oxidations that can be applied to sulfide oxidation.

Oxidation Method Reagents/Catalyst Key Features
Chemical Oxidation Hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA)Readily available reagents; requires careful control of stoichiometry and temperature to avoid over-oxidation to the sulfone.
Biocatalytic Oxidation Whole-cell biocatalysts (e.g., Rhodococcus sp.), isolated monooxygenasesHigh selectivity, mild reaction conditions, environmentally benign; can achieve high enantioselectivity if a chiral product is desired. researchgate.net

Asymmetric Oxidation Methodologies for Chiral Sulfoxides

The sulfoxide group in 3-(methanesulfinylmethyl)aniline is a chiral center, allowing for the existence of (R)- and (S)-enantiomers. The asymmetric synthesis of chiral sulfoxides is a significant area of research, often employing chiral catalysts or auxiliaries to induce enantioselectivity.

While specific studies detailing the asymmetric oxidation of 3-(methylthiomethyl)aniline are not abundant in the public domain, general methods for the asymmetric oxidation of prochiral sulfides are well-established and applicable. Chiral metal complexes, particularly those based on titanium, vanadium, and iron, are prominent catalysts. For instance, chiral vanadium-salan complexes have been shown to effectively catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with hydrogen peroxide, achieving high yields and enantioselectivity. organic-chemistry.org Similarly, chiral Fe(salan) complexes can catalyze these oxidations in water, a green solvent, highlighting the practicality of this approach for various alkyl aryl sulfides. organic-chemistry.org

Another powerful strategy involves the use of chiral-at-metal complexes. Ruthenium complexes, for example, can be prepared with chiral ligands. The stable configuration at the metal center can direct the chirality of the sulfoxide during the oxidation of a coordinated thioether ligand, yielding sulfoxides with excellent enantiomeric excess (>98% ee). researchgate.net This method also offers the advantage of catalyst recyclability. researchgate.net

Mechanistic studies on similar systems, like the esomeprazole (B1671258) process, suggest that hydrogen bonding between the substrate and the chiral ligand on the catalyst (e.g., a tartrate ligand on titanium) is crucial for enantioselection. researchgate.net These established principles form a strong foundation for the development of a dedicated asymmetric synthesis of 3-(methanesulfinylmethyl)aniline enantiomers.

Stoichiometric Reagent-Based Oxidations

Stoichiometric oxidation represents a classical and widely used approach for converting sulfides to sulfoxides. The primary challenge in the synthesis of 3-(methanesulfinylmethyl)aniline via this method is achieving high chemoselectivity—oxidizing the sulfur atom without affecting the aniline functional group and avoiding over-oxidation to the corresponding sulfone.

A variety of reagents are available for this transformation. jchemrev.com Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant. A highly selective, metal-free method utilizes 30% aqueous H₂O₂ in glacial acetic acid at room temperature, providing excellent yields (90-99%) of sulfoxides with simple product isolation. nih.gov The reaction is typically second-order and avoids over-oxidation to the sulfone. nih.gov

Other effective stoichiometric oxidants include:

Periodic acid (H₅IO₆): Used with a catalytic amount of FeCl₃, this system provides excellent and selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Sodium Hypochlorite (NaOCl): In its pentahydrate crystal form, NaOCl in aqueous acetonitrile (B52724) offers a catalyst-free, environmentally friendly method for selectively producing sulfoxides in high yields. organic-chemistry.org

Hypervalent Iodine Reagents: Iodosobenzene and Iodoxybenzoic acid (IBX) are known for their mild and selective oxidation of sensitive sulfides. jchemrev.com Recyclable ion-supported hypervalent iodine reagents can also be used, tolerating various functional groups and preventing over-oxidation. organic-chemistry.org

Selectfluor: This reagent uses water as the oxygen source and mediates a rapid and efficient oxidation of sulfides to sulfoxides at ambient temperature, often with nearly quantitative yields. organic-chemistry.org

The choice of reagent and reaction conditions is critical. For instance, while strong oxidants like nitric acid or potassium permanganate (B83412) (KMnO₄) can be used, they often lead to over-oxidation. jchemrev.com The aniline group in the target molecule is also susceptible to oxidation, which necessitates careful selection of a chemoselective oxidant. niscpr.res.inorientjchem.org

Table 1: Comparison of Stoichiometric Oxidants for Sulfide to Sulfoxide Conversion

Oxidizing Agent/SystemSolvent(s)Key FeaturesReference
Hydrogen Peroxide (30%) / Acetic AcidGlacial Acetic AcidMetal-free, high selectivity, excellent yields (90-99%). nih.gov
Periodic Acid (H₅IO₆) / FeCl₃ (cat.)AcetonitrileExcellent selectivity and efficiency. organic-chemistry.org
Sodium Hypochlorite PentahydrateAcetonitrile/WaterCatalyst-free, environmentally benign, high yields. organic-chemistry.org
SelectfluorWaterFast reaction times (minutes), nearly quantitative yields. organic-chemistry.org
Ion-supported Hypervalent IodineNot specifiedRecyclable reagent, tolerates many functional groups. organic-chemistry.org

Catalytic Oxidation Systems

Catalytic systems offer a more atom-economical and sustainable alternative to stoichiometric reagents by using a small amount of a catalyst in conjunction with a terminal oxidant like hydrogen peroxide or molecular oxygen.

Metal-Based Catalysis: A range of transition metals can catalyze the selective oxidation of sulfides.

Iron (Fe): Readily available iron compounds, such as Fe(acac)₂, can effectively catalyze the selective oxidation of sulfides to sulfoxides using molecular oxygen (O₂) as the ultimate oxidant. rsc.org Polyethylene (B3416737) glycol (PEG) is often used as a solvent and is crucial for promoting the reaction, leading to high conversion (>99%) and selectivity (up to 94%). rsc.org

Ceric Ammonium Nitrate (CAN): When supported on silica (B1680970) gel, catalytic amounts of CAN can be used with sodium bromate (B103136) (NaBrO₃) as the stoichiometric oxidant. This heterogeneous system simplifies work-up and product isolation. organic-chemistry.org

Tantalum Carbide (TaC): This catalyst, when used with 30% hydrogen peroxide, provides sulfoxides in high yields and can be recovered and reused without losing activity. organic-chemistry.org

Rhodium (Rh): Dirhodium(II) carboxylate complexes catalyze sulfoxidation using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org

Organocatalysis: Metal-free catalytic systems are also gaining prominence.

Quinoid Catalysts: A metal-free quinone derivative can promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant at room temperature. The catalyst system can be recharged and recycled. organic-chemistry.org

Table 2: Overview of Catalytic Systems for Sulfide Oxidation

CatalystOxidantSolvent/ConditionsKey FeaturesReference
Fe(acac)₂O₂Polyethylene Glycol (PEG)High conversion (>99%) and selectivity (~94%). rsc.org
CAN / Silica GelNaBrO₃Organic SolventHeterogeneous catalyst, simplified work-up. organic-chemistry.org
Tantalum Carbide (TaC)H₂O₂ (30%)Not specifiedReusable catalyst, high yields. organic-chemistry.org
Quinone DerivativeO₂, lightHexafluoroisopropanol (HFIP)Metal-free, recyclable, room temperature. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

Achieving high selectivity is the paramount challenge in the synthesis of 3-(methanesulfinylmethyl)aniline.

Chemoselectivity: This refers to the selective oxidation of the sulfide group in the presence of the oxidatively sensitive aniline moiety. The nitrogen atom of the aniline can be oxidized to various products, including nitroso, nitro, or azo compounds. niscpr.res.inorientjchem.orgresearchgate.net Therefore, mild and selective oxidizing systems are required. Methods employing H₂O₂ in acetic acid or catalytic systems with O₂ are designed to minimize side reactions on the aniline ring. nih.govrsc.org The other major chemoselectivity challenge is preventing over-oxidation of the desired sulfoxide to the sulfone. jchemrev.comnih.gov This is typically controlled by careful management of reaction time, temperature, and the stoichiometry of the oxidant. nih.gov

Regioselectivity: This is not a primary concern for this specific synthesis, as there is only one sulfur atom to be oxidized. However, in multifunctional substrates, regioselectivity would involve selectively oxidizing one of several sulfur atoms based on its electronic and steric environment.

Stereoselectivity: As discussed in section 2.3.1, this is crucial when a single enantiomer of 3-(methanesulfinylmethyl)aniline is the target. The choice of a chiral catalyst or auxiliary is the determining factor for controlling the stereochemical outcome (R or S configuration) at the sulfur center. organic-chemistry.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, using safer chemicals, and improving energy efficiency. Several approaches to synthesizing 3-(methanesulfinylmethyl)aniline align with green chemistry principles.

Green Oxidants: The use of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant is highly desirable. nih.govrsc.orgrsc.org Their only byproduct is water, making them significantly more environmentally friendly than reagents like permanganates or chromates. jchemrev.com

Green Solvents: Performing reactions in water or recyclable solvents like polyethylene glycol (PEG) reduces the reliance on volatile and often toxic organic solvents. organic-chemistry.orgrsc.org

Catalysis: Catalytic methods are inherently greener than stoichiometric ones because they reduce waste by using small amounts of reagents that are regenerated. rsc.orgrsc.org Heterogeneous catalysts that can be easily recovered and reused further enhance the sustainability of the process. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a cutting-edge sustainable approach. These reactions can be run under mild conditions, often using oxygen as the oxidant and green solvents, to generate sulfoxides. rsc.orgrsc.org

The development of one-pot, scalable methods using photocatalysis in flow systems represents a significant step towards sustainable production, addressing the typical scalability issues of such reactions. rsc.orgrsc.org

Process Optimization and Scalability for Production

Transitioning a synthetic procedure from a laboratory scale to industrial production requires rigorous process optimization and consideration of scalability.

Flow Chemistry: For reactions involving gases, such as oxidations with O₂, or for highly exothermic processes, microreactor-based flow systems offer significant advantages over traditional batch processing. rsc.org Flow systems provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and can overcome the scalability limitations often seen in photocatalytic and gas-liquid reactions. rsc.orgrsc.org

Catalyst Recyclability: For large-scale production, the cost and environmental impact of the catalyst are major factors. The ability to easily recover and reuse the catalyst, as demonstrated with heterogeneous systems like supported CAN or recyclable metal complexes, is critical for an economically viable and sustainable process. organic-chemistry.orgresearchgate.net

Process Intensification: A large-scale oxidation of a similar compound, methyl phenyl sulfoxide (2 mol scale), demonstrated that a simple H₂O₂/acetic acid system could be scaled up with only a minimal loss in yield, indicating the robustness of the procedure. nih.gov

Downstream Processing: The ease of product isolation and purification is a key consideration for scalability. Methods that result in clean reactions with minimal byproducts and allow for simple work-up (e.g., filtration of a heterogeneous catalyst followed by extraction) are preferred. organic-chemistry.orgnih.gov

By integrating principles of flow chemistry, catalyst recycling, and efficient downstream processing, the synthesis of 3-(methanesulfinylmethyl)aniline can be optimized for large-scale, sustainable production.

Chemical Reactivity and Mechanistic Studies of 3 Methanesulfinylmethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is the principal driver of its reactivity.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Activation Effects

The reactivity of an aromatic ring towards electrophiles is governed by the electronic properties of its substituents. In 3-(methanesulfinylmethyl)aniline, the amino group (-NH₂) and the methanesulfinylmethyl group (-CH₂S(O)CH₃) exert competing electronic effects.

Activation and Deactivation: The amino group is a powerful activating group due to the resonance donation of its lone pair of electrons into the benzene ring. chemistrysteps.combyjus.com This increases the electron density of the ring, making it more susceptible to attack by electrophiles compared to benzene. youtube.com Conversely, the methanesulfinylmethyl group is deactivating. The sulfinyl group (S=O) is strongly electron-withdrawing due to the polarity of the sulfur-oxygen bond. This effect is transmitted inductively through the methylene (B1212753) (-CH₂) spacer to the benzene ring, reducing its electron density. chemistrysteps.com While the activating effect of the amino group is generally stronger, the presence of the meta-disposed deactivating group means that 3-(methanesulfinylmethyl)aniline is less reactive towards electrophilic substitution than aniline itself.

Regioselectivity: Substituents also direct incoming electrophiles to specific positions on the ring.

Amino Group (-NH₂): As a strong electron-donating group, the amino group is an ortho, para-director. byjus.comyoutube.com It enriches the electron density at positions 2, 4, and 6 relative to its own position.

Methanesulfinylmethyl Group (-CH₂S(O)CH₃): This group, being inductively electron-withdrawing, is a meta-director. libretexts.org

In 3-(methanesulfinylmethyl)aniline, the powerful ortho, para-directing influence of the amino group at position 1 dominates. Therefore, electrophilic substitution is expected to occur at the positions activated by the amine: C2, C4, and C6. The position C2 is ortho to the amine and ortho to the deactivating group. Position C4 is para to the amine. Position C6 is ortho to the amine. Steric hindrance may play a role, potentially disfavoring substitution at the C2 position, which is situated between the two existing substituents. Thus, the primary products of electrophilic aromatic substitution are expected to be the 4- and 6-substituted isomers.

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.comvaia.com This protonated group is strongly deactivating and a meta-director. byjus.comvaia.com This can lead to the formation of a significant amount of the meta-substituted product relative to the anilinium group (i.e., substitution at the 5-position). allen.in

Directing Effects in Electrophilic Aromatic Substitution of 3-(Methanesulfinylmethyl)aniline

PositionRelation to -NH₂ (Director)Relation to -CH₂S(O)CH₃Predicted Reactivity
2ortho (Activated)orthoFavored, but potential steric hindrance
4para (Activated)orthoHighly Favored
5meta (Disfavored)metaDisfavored (unless -NH₂ is protonated)
6ortho (Activated)paraHighly Favored

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the amino group makes 3-(methanesulfinylmethyl)aniline a nucleophile. quora.com It can react with various electrophilic centers. The nucleophilicity of substituted anilines is influenced by the electronic nature of the other substituents on the ring. reddit.com Electron-withdrawing groups tend to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and basicity compared to aniline. chemistrysteps.com

In this case, the methanesulfinylmethyl group at the meta position exerts an electron-withdrawing inductive effect, making the amino group of 3-(methanesulfinylmethyl)aniline less basic and a weaker nucleophile than unsubstituted aniline. quora.com Despite this reduced reactivity, the amine can still participate in typical nucleophilic reactions, such as alkylation with alkyl halides or acylation with acid chlorides, though potentially requiring more forcing conditions than aniline itself.

Condensation and Derivatization Reactions Involving the Amino Functionality

The primary amino group of 3-(methanesulfinylmethyl)aniline is a versatile handle for various condensation and derivatization reactions. These reactions are crucial for synthesizing more complex molecules or for analytical purposes.

Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form the corresponding imines (often called Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Derivatization Reactions: Derivatization of the amino group is a common strategy to modify the molecule's properties. This can be done to protect the amine during other reactions or to enhance its detectability in analytical techniques like chromatography. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base yields stable amides. This is a frequently used method to temporarily reduce the activating effect of the amino group during electrophilic substitution. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamides.

Reaction with specialized derivatizing agents: For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS/MS), amines can be reacted with reagents like diethyl ethoxymethylenemalonate (DEEMM) to improve their chromatographic behavior and detection sensitivity. allen.in

Common Derivatization Reactions of the Amino Group

Reagent TypeExample ReagentProduct TypePurpose
Acyl HalideAcetyl Chloride (CH₃COCl)AmideProtection, Attenuation of Reactivity
Acid Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)AmideProtection, Attenuation of Reactivity libretexts.org
Sulfonyl Halidep-Toluenesulfonyl ChlorideSulfonamideSynthesis, Protection
IsocyanatePhenyl Isocyanate (C₆H₅NCO)UreaCharacterization, Synthesis
Analytical ReagentDiethyl ethoxymethylenemalonate (DEEMM)Enamine derivativeImproved LC-MS analysis allen.in

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions, Coupling Reactions)

Primary aromatic amines are uniquely valuable because they can be converted into diazonium salts, which are highly versatile synthetic intermediates.

The process begins with diazotization , which involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). acs.org The rate of diazotization can be dependent on the substituents on the aniline ring. rsc.orgacs.org The resulting arenediazonium salt contains the -N₂⁺ group, an exceptionally good leaving group (dinitrogen gas).

The diazonium salt of 3-(methanesulfinylmethyl)aniline can then undergo a variety of transformations where the diazonio group is replaced by another atom or group. The presence of both electron-donating and electron-withdrawing groups is generally tolerated in these reactions. nrochemistry.comnih.gov

Sandmeyer Reactions: This class of reactions uses copper(I) salts as catalysts to replace the diazonium group with a halide or pseudohalide. wikipedia.org

With CuCl, an aryl chloride is formed.

With CuBr, an aryl bromide is formed.

With CuCN, an aryl nitrile (benzonitrile) is formed.

The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, N₂, and a copper(II) species. wikipedia.org Studies have shown that electron-withdrawing substituents on the diazonium salt can increase the rate of the Sandmeyer reaction. nih.govrsc.org

Other Transformations:

Iodination: Replacement with an iodide is achieved by reaction with potassium iodide (KI), and does not typically require a copper catalyst. nrochemistry.com

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, forming a phenol.

Fluorination (Balz-Schiemann Reaction): This is achieved by forming the diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to the aryl fluoride.

Reduction (Deamination): The diazonium group can be replaced by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂).

Transformations of the Diazonium Salt of 3-(Methanesulfinylmethyl)aniline

Reaction NameReagent(s)Group IntroducedProduct Formed
Sandmeyer ReactionCuCl / HCl-Cl1-Chloro-3-(methanesulfinylmethyl)benzene
Sandmeyer ReactionCuBr / HBr-Br1-Bromo-3-(methanesulfinylmethyl)benzene
Sandmeyer ReactionCuCN / KCN-CN3-(Methanesulfinylmethyl)benzonitrile
IodinationKI-I1-Iodo-3-(methanesulfinylmethyl)benzene nrochemistry.com
HydroxylationH₂O, Δ-OH3-(Methanesulfinylmethyl)phenol
DeaminationH₃PO₂-HMethyl(phenylmethyl)sulfoxide
Balz-Schiemann1. HBF₄ 2. Δ-F1-Fluoro-3-(methanesulfinylmethyl)benzene

Reactivity of the Sulfinyl Group

The methanesulfinylmethyl group provides a second site of reactivity, centered on the sulfur atom.

Oxidation and Reduction Pathways of the Sulfinyl Moiety

The sulfur atom in the sulfinyl group is in an intermediate oxidation state and can therefore be either oxidized or reduced.

Oxidation: The sulfinyl group (-S(O)-) can be readily oxidized to the corresponding sulfonyl group (-SO₂-). This transformation can be achieved using a variety of common oxidizing agents, such as:

Hydrogen peroxide (H₂O₂)

Peroxy acids, for example, meta-chloroperoxybenzoic acid (m-CPBA)

Potassium permanganate (B83412) (KMnO₄)

The product of this reaction would be 3-(methylsulfonylmethyl)aniline. The oxidation of benzylic sulfoxides is a well-established transformation. acs.orgoup.com

Reduction: The sulfinyl group can also be reduced back to the corresponding sulfide (B99878) (thioether) group (-S-). This deoxygenation is a key transformation in organic synthesis. rsc.org A variety of reagent systems have been developed for this purpose, offering different levels of chemoselectivity. organic-chemistry.org Effective reagents for the reduction of sulfoxides include:

Systems involving triflic anhydride and potassium iodide. organic-chemistry.org

Thionyl chloride (SOCl₂) in the presence of triphenylphosphine (B44618) (PPh₃). acs.org

Catalytic systems using metals like manganese in combination with silanes. rsc.org

A mixture of N-bromosuccinimide (NBS) and 1,3-dithiane. acs.org

The product of this reaction would be 3-(methylthiomethyl)aniline. The choice of reagent is often dictated by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Pummerer Rearrangements and Related Sulfoxide (B87167) Transformations

The sulfoxide group in 3-(methanesulfinylmethyl)aniline is a key center for reactivity, particularly in transformations like the Pummerer rearrangement. This reaction typically involves the rearrangement of an alkyl sulfoxide in the presence of an activating agent, such as acetic anhydride, to yield an α-acyloxy-thioether. wikipedia.org The fundamental stoichiometry of this transformation is: RS(O)CHR'₂ + Ac₂O → RSC(OAc)R'₂ + AcOH. wikipedia.org

The established mechanism for the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride. wikipedia.org This is followed by an elimination step, catalyzed by the acetate (B1210297) byproduct, which generates a key electrophilic intermediate known as a thionium (B1214772) (or cationic-thial) ion. wikipedia.org This intermediate is then attacked by a nucleophile, which in the classic Pummerer reaction is acetate, to give the final product.

While specific studies on 3-(methanesulfinylmethyl)aniline are not prevalent, the reactivity can be inferred from related systems. Various activating agents beyond acetic anhydride, including trifluoroacetic anhydride and thionyl chloride, can be employed to trigger the formation of the electrophilic intermediate. wikipedia.org The aniline moiety in 3-(methanesulfinylmethyl)aniline introduces complexity. For instance, in a related context, a Pummerer reaction-enabled method using an acidic I₂-DMSO system has been developed for the synthesis of quinolines from anilines. organic-chemistry.org This process involves the formal [3 + 2 + 1] annulation of synthons derived from DMSO and an amino acid with an aniline, demonstrating that the aniline ring can be compatible with the conditions required for sulfoxide activation. organic-chemistry.org

Other transformations related to the sulfoxide group include oxidation to the corresponding sulfone and reduction to the sulfide. The Pummerer reaction itself can be part of a sequence, where the resulting α-acyloxy-thioether is hydrolyzed to form an aldehyde or ketone. wikipedia.org An "interrupted Pummerer reaction" is another emerging method where the electrophilic activation of sulfoxides is used to synthesize various functionalized compounds. nih.gov For 3-(methanesulfinylmethyl)aniline, such a reaction could potentially lead to novel derivatives by trapping the intermediate thionium ion with various nucleophiles.

Ligand Behavior and Potential in Coordination Chemistry

The structure of 3-(methanesulfinylmethyl)aniline incorporates two distinct functional groups capable of coordinating to metal centers: the amino group of the aniline ring and the sulfoxide group. Sulfoxides are well-documented ligands that can form stable complexes with a variety of transition metals. researchgate.net A key feature of sulfoxide ligands is their ambidentate nature; they can coordinate through either the sulfur atom or the oxygen atom. researchgate.net The mode of coordination is often dictated by the principle of Hard and Soft Acids and Bases (HSAB). "Hard" metal ions tend to bind to the "hard" oxygen donor atom, while "soft" metal ions prefer the "soft" sulfur donor. researchgate.net

The aniline moiety also possesses coordinating ability through the lone pair of electrons on the nitrogen atom. Studies have shown that aniline can react with metal-sulfoxide complexes, such as cis,fac‐[RuCl2(DMSO–O)(DMSO–S)3], to displace DMSO ligands and form new aniline-containing complexes like trans,cis,cis‐[RuCl2(DMSO–S)2(NH2Ph)2]. researchgate.net

Given these characteristics, 3-(methanesulfinylmethyl)aniline has the potential to act as a versatile ligand. It could function as:

A monodentate ligand , coordinating through the aniline nitrogen, the sulfoxide sulfur, or the sulfoxide oxygen, depending on the metal center and reaction conditions.

A bidentate chelating ligand , forming a stable ring structure by coordinating simultaneously through the aniline nitrogen and one of the sulfoxide's donor atoms (S or O). The feasibility of chelation would depend on the resulting ring size and steric factors.

A bridging ligand , connecting two or more metal centers, utilizing its different donor sites.

The combination of a relatively soft aniline nitrogen donor and the ambidentate sulfoxide group makes 3-(methanesulfinylmethyl)aniline an intriguing candidate for the synthesis of novel coordination polymers and complexes with potentially interesting catalytic or material properties.

Synergistic and Antagonistic Effects of the Aniline and Sulfinyl Groups on Reactivity

The chemical behavior of 3-(methanesulfinylmethyl)aniline is shaped by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing methanesulfinylmethyl group (-CH₂S(O)CH₃).

Effect of the Sulfinyl Group on the Aniline Group: The sulfinyl group is moderately electron-withdrawing. This effect will decrease the electron density on the aniline ring, making it less susceptible to electrophilic attack compared to aniline itself. More importantly, the electron-withdrawal will decrease the basicity and nucleophilicity of the amino group. This antagonistic effect is significant; for example, in the related sulfonylation of anilines, the presence of an electron-deficient sulfonyl group on the molecule can hinder subsequent reactions. frontiersin.org

Elucidation of Reaction Mechanisms (e.g., Kinetic Isotope Effects, Transition State Analysis)

Understanding the precise mechanisms of reactions involving 3-(methanesulfinylmethyl)aniline requires sophisticated analytical techniques, chief among them being the kinetic isotope effect (KIE) and transition state analysis.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (k_L) to that of the heavy one (k_H). wikipedia.org

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. wikipedia.org For example, to study an electrophilic aromatic substitution on the ring of 3-(methanesulfinylmethyl)aniline, one could compare the reaction rates of the standard compound with one where the hydrogen at the site of substitution is replaced by deuterium. A significant k_H/k_D value would suggest that C-H bond cleavage is part of the rate-determining step.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org These smaller effects provide insight into changes in hybridization or the steric environment of the atom during the reaction. wikipedia.org For instance, studying the KIE of deuterated aniline nucleophiles (ND₂) in S_N2 reactions has been used to support specific transition state models. rsc.org A similar approach could be applied to reactions at the amino group of 3-(methanesulfinylmethyl)aniline.

Transition State Analysis involves characterizing the high-energy transition state structure that connects reactants to products. This can be achieved through a combination of experimental methods, like KIE studies, and computational modeling. rsc.org By analyzing the transition state, chemists can understand the key interactions that control the reaction's speed and selectivity. For a potential Pummerer rearrangement of 3-(methanesulfinylmethyl)aniline, transition state analysis could clarify the structure of the acylated sulfoxide and the subsequent elimination step leading to the thionium ion. uga.edu

Table 1: Application of Mechanistic Probes to 3-(Methanesulfinylmethyl)aniline Reactions

Mechanistic ProbePotential ApplicationInformation Gained
Primary KIE Deuteration of the methyl group (-CH₂S(O)CD₃) in a Pummerer reaction.Elucidation of the role of C-H bond cleavage in the rate-determining step of thionium ion formation.
Primary KIE Deuteration of the aniline N-H bonds (-ND₂) in an acylation reaction.Evidence for the involvement of N-H bond breaking in the rate-limiting step. rsc.org
Secondary KIE Deuteration of the α-carbon (-CD₂S(O)CH₃) in a reaction at the aniline nitrogen.Information about changes in hybridization or steric environment at the α-carbon in the transition state.
Transition State Analysis Computational modeling of the reaction pathway for electrophilic substitution on the aniline ring.Determination of the structure and energy of the transition state, and rationalization of regioselectivity (ortho vs. para substitution). rsc.org

Computational Chemistry in Predicting Reactivity and Reaction Pathways

Computational chemistry provides powerful predictive tools for understanding the structure, properties, and reactivity of molecules like 3-(methanesulfinylmethyl)aniline, often complementing experimental findings.

Predicting Molecular Properties and Reactivity: Methods like Density Functional Theory (DFT) can be used to calculate a range of fundamental properties. researchgate.net For 3-(methanesulfinylmethyl)aniline, these would include:

Optimized Geometry: Predicting bond lengths and angles. researchgate.net

Electronic Structure: Calculating the distribution of electron density and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and charge transfer potential. trdizin.gov.tr

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization. researchgate.net

Physicochemical Parameters: A stepwise computational approach has been used to predict the metabolic fate of substituted anilines by calculating and modeling their physicochemical properties. nih.gov

Modeling Reaction Pathways: A significant application of computational chemistry is the elucidation of reaction mechanisms by mapping the potential energy surface (PES) of a reaction. mdpi.com This involves:

Identifying Intermediates and Transition States: Locating the structures of all stable intermediates and the high-energy transition states that connect them.

Simulating Kinetics: Using theories like Transition State Theory (TST) to calculate rate coefficients. mdpi.com

For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to map the reaction routes, identify the main products, and calculate rate constants over a range of temperatures. mdpi.com A similar methodology could be applied to predict the reactivity of 3-(methanesulfinylmethyl)aniline towards various reagents, assess the competition between reaction at the aniline and sulfoxide sites, and explore the pathways of complex rearrangements.

Spectroscopic and Structural Elucidation Techniques for 3 Methanesulfinylmethyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Methanesulfinylmethyl)aniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the atom connectivity and spatial arrangement can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of 3-(Methanesulfinylmethyl)aniline would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the methylene (B1212753) (-CH₂) protons adjacent to the sulfoxide (B87167), and the methyl (-CH₃) protons of the sulfoxide group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the methanesulfinylmethyl substituent. The integration of these signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus helping to establish the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom. The aromatic region would display signals for the six carbons of the benzene ring, with their chemical shifts indicating their electronic environment. The carbon atom attached to the nitrogen of the amine group would be shielded, while the carbon attached to the methanesulfinylmethyl group would be deshielded. Signals for the methylene and methyl carbons would also be present at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Methanesulfinylmethyl)aniline

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-S(O)CH₃~2.7~39
-CH₂S(O)-~4.1~58
-NH₂~3.8 (broad)-
Aromatic CH6.6 - 7.2114 - 130
Aromatic C-NH₂-~147
Aromatic C-CH₂-~139

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and substituted anilines, as specific experimental data for 3-(Methanesulfinylmethyl)aniline is not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 3-(Methanesulfinylmethyl)aniline, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene protons would show a correlation to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between different functional groups. For example, correlations would be expected between the methylene protons and the aromatic carbons, as well as the methyl protons and the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can provide insights into the preferred conformation of the molecule, for example, by showing correlations between the methylene protons and protons on the aromatic ring.

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs of 3-(Methanesulfinylmethyl)aniline in its solid form. hmdb.cahmdb.caaatbio.com Unlike solution NMR, where molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. nist.gov Differences in the ¹³C chemical shifts between different polymorphic forms can be used to distinguish and quantify them in a mixture. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

In the IR spectrum of 3-(Methanesulfinylmethyl)aniline, characteristic absorption bands would confirm the presence of the key functional moieties. The N-H stretching of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would be observed around 1250-1335 cm⁻¹. orgchemboulder.com A strong band corresponding to the S=O stretch of the sulfoxide group would be expected in the range of 1030-1070 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring.

Table 2: Predicted Characteristic Infrared (IR) and Raman Bands for 3-(Methanesulfinylmethyl)aniline

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Weak
N-H (Amine)Scissoring1580 - 1650Medium
C-N (Aromatic Amine)Stretch1250 - 1335Medium
S=O (Sulfoxide)Stretch1030 - 1070Strong
C-H (Aromatic)Stretch3000 - 3100Strong
C=C (Aromatic)Ring Stretch1450 - 1600Strong

Note: The data in this table is predicted based on characteristic vibrational frequencies for the respective functional groups. orgchemboulder.com Specific experimental data for 3-(Methanesulfinylmethyl)aniline is not publicly available.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

For 3-(Methanesulfinylmethyl)aniline, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for anilines include the loss of a hydrogen atom to form a stable [M-1]⁺ ion. bldpharm.combldpharm.com Cleavage of the C-S bond could lead to fragments corresponding to the aniline (B41778) moiety and the methanesulfinylmethyl radical. The loss of small neutral molecules like HCN from the aniline ring is also a possibility. bldpharm.combldpharm.com

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-(Methanesulfinylmethyl)aniline

m/z Value Possible Fragment Ion Fragmentation Pathway
169[C₈H₁₁NOS]⁺Molecular Ion
154[C₈H₁₀NO]⁺Loss of CH₃ from sulfoxide
106[C₆H₆N]⁺Cleavage of the CH₂-Aryl bond
92[C₆H₆N]⁺Loss of CH₃SOCH₂ radical

Note: The fragmentation data is predicted based on general fragmentation patterns of anilines and sulfoxides. bldpharm.combldpharm.com Specific experimental data for 3-(Methanesulfinylmethyl)aniline is not publicly available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and can provide insights into its electronic structure and the extent of conjugation.

The UV-Vis absorption spectrum of 3-(Methanesulfinylmethyl)aniline is expected to show absorptions characteristic of a substituted aniline. Aniline itself typically exhibits two main absorption bands, one around 230 nm and another around 280 nm, corresponding to π → π* transitions of the benzene ring. nist.govresearchgate.net The presence of the methanesulfinylmethyl substituent at the meta position would likely cause a slight shift in the position and intensity of these bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aniline derivatives are fluorescent. nih.govresearchgate.net The fluorescence spectrum of 3-(Methanesulfinylmethyl)aniline would provide information about its excited state properties. The excitation and emission maxima, as well as the quantum yield, are key parameters that characterize its fluorescence.

Table 4: Predicted Electronic Absorption and Emission Properties for 3-(Methanesulfinylmethyl)aniline

Spectroscopic Technique Parameter Predicted Value
UV-Vis Absorptionλmax 1~235 nm
UV-Vis Absorptionλmax 2~285 nm
FluorescenceExcitation λmax~290 nm
FluorescenceEmission λmax~350 nm

Note: The data is predicted based on the known spectroscopic properties of aniline and its derivatives. nist.govresearchgate.net Specific experimental data for 3-(Methanesulfinylmethyl)aniline is not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration Determination

For 3-(Methanesulfinylmethyl)aniline, a single-crystal X-ray diffraction analysis would yield a detailed structural model, including the geometry of the aniline ring and the tetrahedral arrangement around the sulfur atom in the methanesulfinylmethyl group. A critical aspect of this analysis would be the determination of the absolute configuration of the chiral sulfoxide center. wikipedia.org Sulfoxides with two different substituents on the sulfur atom are chiral and can exist as either the (R)- or (S)-enantiomer. wikipedia.org X-ray crystallography of a single enantiomer or a resolved crystalline conglomerate can unambiguously establish this absolute stereochemistry.

As of the latest literature review, a specific crystal structure for 3-(Methanesulfinylmethyl)aniline has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk Therefore, no experimental crystallographic data, including unit cell parameters, space group, and atomic coordinates, is currently available.

Should a crystalline sample of 3-(Methanesulfinylmethyl)aniline be subjected to X-ray diffraction analysis, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for 3-(Methanesulfinylmethyl)aniline

ParameterValue
Chemical FormulaC₈H₁₁NOS
Formula Weight169.24 g/mol
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)[Value]
β (°)[Value]
γ (°)[Value]
Volume (ų)[Value]
Z[Value]
Density (calculated) (g/cm³)[Value]

Note: The data in this table is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Analysis (if chiral)

The presence of a sulfoxide group with two different substituents (a methyl group and a 3-aminobenzyl group) renders 3-(Methanesulfinylmethyl)aniline a chiral molecule. wikipedia.org Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying chiral compounds. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. For 3-(Methanesulfinylmethyl)aniline, CD spectroscopy would be expected to show characteristic Cotton effects, which are positive or negative bands in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral sulfur center. By comparing the experimental CD spectrum with theoretically calculated spectra or with spectra of structurally similar compounds with known absolute configurations, the (R) or (S) configuration of the 3-(Methanesulfinylmethyl)aniline enantiomers could be determined. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of chiral molecules and to assess enantiomeric purity.

Currently, there are no published CD or ORD spectra specifically for 3-(Methanesulfinylmethyl)aniline. Research on other aryl methyl sulfoxides has demonstrated the utility of these techniques in assigning absolute configurations. nih.gov An experimental investigation would involve dissolving the enantiomerically pure or enriched sample in a suitable solvent and recording the spectra.

Table 2: Potential Chiroptical Data for an Enantiomer of 3-(Methanesulfinylmethyl)aniline

TechniqueParameterMeasurement
Circular Dichroism Wavelength of Maxima/Minima (nm)[λ₁, λ₂, ...]
Molar Ellipticity [θ] (deg·cm²/dmol)[Value₁, Value₂, ...]
Optical Rotatory Dispersion Specific Rotation [α] (deg) at λ (nm)[Value] at [λ]

Note: This table illustrates the type of data that would be collected from chiroptical measurements. The values are not based on experimental results.

Advanced Spectroscopic Techniques (e.g., EPR, Photoelectron Spectroscopy) for Specific Electronic Features

Advanced spectroscopic techniques can provide deeper insights into the electronic structure and specific features of molecules like 3-(Methanesulfinylmethyl)aniline.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. In its ground state, 3-(Methanesulfinylmethyl)aniline is a diamagnetic molecule with no unpaired electrons and would therefore be EPR silent. However, EPR spectroscopy could be employed to study radical intermediates that might be formed from 3-(Methanesulfinylmethyl)aniline through oxidation, reduction, or irradiation. researchgate.net For instance, the formation of a radical cation by one-electron oxidation could be monitored, providing information about the distribution of the unpaired electron spin density across the aniline ring and the sulfoxide group.

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. youtube.com A PES spectrum of 3-(Methanesulfinylmethyl)aniline would reveal the binding energies of its valence electrons. This data can be correlated with molecular orbital calculations to understand the electronic effects of the methanesulfinylmethyl substituent on the aniline ring. Studies on aniline and its derivatives have shown how PES can elucidate the energies of the π-orbitals of the aromatic system and the lone pair electrons on the nitrogen atom. nih.govnih.gov For 3-(Methanesulfinylmethyl)aniline, PES could quantify the influence of the electron-withdrawing or -donating nature of the sulfoxide group on the electronic environment of the aniline moiety.

As with the other techniques, specific experimental EPR or photoelectron spectra for 3-(Methanesulfinylmethyl)aniline are not available in the current scientific literature.

Table 3: Expected Information from Advanced Spectroscopic Techniques for 3-(Methanesulfinylmethyl)aniline

TechniquePotential InformationExpected Outcome
EPR Spectroscopy g-factor, hyperfine coupling constantsCharacterization of radical intermediates (if formed).
Photoelectron Spectroscopy Ionization potentialsDetermination of valence electron binding energies and insight into molecular orbital structure.

Note: This table outlines the theoretical application and expected insights from these advanced techniques, as no specific experimental data has been reported.

Applications of 3 Methanesulfinylmethyl Aniline in Organic Synthesis and Materials Science

As a Versatile Synthetic Building Block in Complex Molecule Synthesis

The dual functionality of 3-(Methanesulfinylmethyl)aniline, possessing both a nucleophilic amino group and a sulfur-based functional group, establishes it as a highly versatile precursor for the synthesis of complex organic molecules. Its aniline (B41778) core allows for a wide range of classical amine reactions, while the sulfinylmethyl substituent introduces opportunities for more specialized transformations and imparts unique characteristics to the resulting products. ontosight.aislideshare.net

Nitrogen- and sulfur-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and physicochemical properties. openmedicinalchemistryjournal.commdpi.comresearchgate.net The structure of 3-(Methanesulfinylmethyl)aniline is ideally suited for the construction of such heterocyclic systems. The aromatic amine can participate in cyclization reactions to form nitrogen-containing rings, while the sulfinylmethyl group can either be part of the final heterocyclic core or act as a functional handle for subsequent modifications.

One of the most prominent applications for anilines bearing sulfur functionalities is the synthesis of benzothiazoles. organic-chemistry.org This can be achieved through reactions with various reagents. For instance, a common method involves the reaction of an aniline derivative with a thiocyanate (B1210189) salt followed by oxidative cyclization, or a one-pot reaction with aldehydes under oxidative conditions. mdpi.comresearchgate.net The reaction of 3-(Methanesulfinylmethyl)aniline with elemental sulfur and an aliphatic amine could also yield a 2-substituted benzothiazole, a reaction known to proceed effectively for electron-donating substituted anilines. nih.govacs.org

Table 1: Illustrative Examples of Heterocycle Synthesis from Substituted Anilines This table presents generalized reactions applicable to aniline derivatives, demonstrating the potential synthetic pathways for 3-(Methanesulfinylmethyl)aniline.

Starting Aniline Reagent(s) Heterocyclic Product Typical Yield (%) Reference
4-Methylaniline Potassium Thiocyanate, Bromine 2-Amino-6-methylbenzothiazole Good researchgate.net
Aniline Benzaldehyde, DMSO (oxidant) 2-Phenylbenzothiazole 85-94 mdpi.com
4-Methoxyaniline Elemental Sulfur, Benzylamine 2-Benzyl-6-methoxybenzothiazole 65 nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. mdpi.com Anilines are frequent participants in MCRs, acting as the nitrogen-donating nucleophile. chemistrysteps.com Given its aniline functional group, 3-(Methanesulfinylmethyl)aniline is a prime candidate for use in well-established MCRs like the Doebner, Doebner-von Miller, and Friedländer reactions for the synthesis of substituted quinolines. ufms.brthieme-connect.comnih.gov

In a typical Doebner reaction, an aniline, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. thieme-connect.comnih.gov The electronic nature of the substituent on the aniline can significantly influence the reaction's success. The methanesulfinylmethyl group, with its moderate electron-donating character, would likely facilitate such transformations. Similarly, it could be employed in three-component syntheses of 2,4-disubstituted quinolines from an aniline, an aldehyde, and an alkyne. ufms.brresearchgate.net

Table 2: Examples of Anilines in the Multicomponent Synthesis of Quinolines This table showcases the versatility of various anilines in MCRs, suggesting the applicability of 3-(Methanesulfinylmethyl)aniline.

Aniline Derivative Aldehyde Third Component Product Type Typical Yield (%) Reference
Aniline Benzaldehyde Pyruvic Acid 2-Phenylquinoline-4-carboxylic acid High thieme-connect.com
4-Fluoroaniline 4-(2'-Fluorophenyl)benzaldehyde Pyruvic Acid Brequinar Good nih.gov
4-Nitroaniline Benzaldehyde Phenylacetylene 6-Nitro-2,4-diphenylquinoline 88 ufms.br

The sulfoxide (B87167) group in 3-(Methanesulfinylmethyl)aniline is inherently chiral at the sulfur atom. This feature opens up significant opportunities in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. wiley-vch.de Enantiomerically pure sulfoxides are powerful tools in this field, serving as chiral auxiliaries, ligands, or catalysts. tandfonline.comacs.org

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. tandfonline.com The chiral sulfinyl group of 3-(Methanesulfinylmethyl)aniline, if resolved into a single enantiomer, could be used to direct reactions on a prochiral center elsewhere in a molecule.

More importantly, the compound can serve as a precursor to chiral ligands for transition-metal catalysis. thieme-connect.com Chiral ligands containing both a "soft" sulfur donor and a "hard" nitrogen donor are highly effective in a variety of asymmetric reactions, including allylic substitutions and hydrogenations. thieme-connect.comresearchgate.net The aniline nitrogen and the sulfoxide sulfur in 3-(Methanesulfinylmethyl)aniline provide the necessary donor atoms. The synthesis of a bidentate ligand could be envisioned through N-alkylation or acylation, creating a structure where the chirality at the sulfur center is positioned close to the metal, enabling effective stereochemical control. thieme-connect.com

Utilization in Polymer Chemistry and Functional Materials

The field of materials science constantly seeks new monomers to build polymers with tailored properties. Aniline derivatives are particularly important as precursors to polyanilines (PANI), a major class of conductive polymers. slideshare.netgoogle.com The incorporation of functional substituents onto the aniline monomer is a key strategy for modifying the properties of the resulting polymer, such as solubility, processability, and electronic behavior. rsc.orgrsc.org

3-(Methanesulfinylmethyl)aniline can be polymerized, either chemically or electrochemically, to produce a substituted polyaniline. niscpr.res.inpsu.edu The polymerization of aniline typically proceeds via oxidative coupling to form a polymer chain with a conjugated π-electron system, which is responsible for its electrical conductivity upon doping. kpi.ua

The presence of the methanesulfinylmethyl substituent is expected to influence the final polymer in several ways. Firstly, the bulky group may increase the torsion angle between adjacent rings in the polymer chain, which could decrease conjugation and thus lower the electrical conductivity compared to unsubstituted PANI. tandfonline.comrsc.org However, this effect is often counterbalanced by improved processability. The substituent can enhance the polymer's solubility in common organic solvents, a significant advantage over the often intractable parent PANI. researchgate.net This improved solubility allows for the formation of high-quality films and fibers, which is crucial for device fabrication. rsc.org

Table 3: Electrical Conductivity of Various Substituted Polyanilines This table compares the conductivity of PANI with its derivatives, providing context for the expected properties of a polymer derived from 3-(Methanesulfinylmethyl)aniline.

Polymer Substituent Position Substituent Conductivity (S cm⁻¹) Reference
Polyaniline (PANI) - - 10 - 100 rsc.org
Poly(o-toluidine) ortho -CH₃ 0.13 - 0.26 rsc.org
Poly(o-methoxyaniline) ortho -OCH₃ ~1.4 x 10⁻⁴ tandfonline.com
Poly(N-methylaniline) N-position -CH₃ Low psu.edu

Conductive polymers like polyaniline are at the forefront of research into new optoelectronic and responsive materials. rsc.org Their properties can be modulated by external stimuli such as pH, potential, or the presence of certain chemicals, making them ideal for sensor applications. rsc.org The optical properties of polyaniline, characterized by specific absorption bands related to π-π* and polaron transitions, are key to its use in optoelectronic devices. ijseas.comkpi.uaelectrochemsci.org

A polymer synthesized from 3-(Methanesulfinylmethyl)aniline would possess unique characteristics for such applications. The sulfoxide group is polar and can engage in hydrogen bonding, which could make the polymer sensitive to moisture or polar analytes. rsc.org Furthermore, the redox activity of the sulfoxide group, in addition to the redox states of the polyaniline backbone, could provide an additional mechanism for tuning the material's electronic properties. The optical band gap of substituted polyanilines can be tuned by the nature of the substituent, which is a critical parameter for designing semiconductor devices. rsc.org The combination of a conductive polymer backbone with a functional sulfoxide side chain could lead to novel materials for chemical sensors, electrochromic devices, and flexible electronic circuits. rsc.orgworktribe.com

Table 4: Optical Properties of Polyaniline and its Derivatives This table highlights how substituents can alter the optical properties of PANI, which is relevant for optoelectronic applications.

Polymer Form Dopant/Solvent Absorption Peaks (nm) Optical Band Gap (eV) Reference
Emeraldine Base NMP ~320, ~610 - worktribe.com
Emeraldine Salt HCl ~322, ~465, ~801 3.8 ijseas.com
PANI Film - - 2.49 - 2.62 rsc.org

Surface Functionalization and Coating Applications

The dual functionality of 3-(Methanesulfinylmethyl)aniline makes it a candidate for the modification of material surfaces. The aniline group can be readily diazotized to form a diazonium salt, which can then be used to covalently graft the molecule onto various substrates, including metals, carbon materials, and polymers. This process can alter the surface properties of the material, such as its wettability, adhesion, and corrosion resistance.

Furthermore, the aniline moiety can be polymerized to form polyaniline, a well-known conducting polymer. While there is no specific research on the polymerization of 3-(Methanesulfinylmethyl)aniline, the incorporation of the methanesulfinylmethyl group into a polyaniline backbone could impart new properties to the resulting polymer, such as improved solubility or the ability to coordinate with metal ions. Such modified polymers could find use in antistatic coatings, corrosion protection, and sensors. nih.govresearchgate.net

Recent studies have highlighted the use of aniline derivatives for the surface modification of liquid metals to prevent oxidation and for the development of biosensors. researchgate.net For instance, p-aniline derivatives have been shown to form a monolayer on eutectic gallium-indium, enhancing its electrical conductivity and stability. researchgate.net While not directly involving 3-(Methanesulfinylmethyl)aniline, these findings open avenues for its potential use in similar applications.

Role in Catalyst Design and Ligand Synthesis

The molecular architecture of 3-(Methanesulfinylmethyl)aniline is particularly suited for applications in catalysis, both as a precursor to ligands for transition metal catalysis and potentially in organocatalysis.

Precursor to Ligands for Transition Metal Catalysis

The aniline nitrogen and the sulfoxide oxygen in 3-(Methanesulfinylmethyl)aniline can act as donor atoms, making the compound a potential bidentate ligand for transition metals. The formation of metal complexes with ligands containing both nitrogen and sulfur donor atoms is well-established. These complexes have been explored for their catalytic activity in a variety of organic transformations.

Aniline derivatives are foundational in the synthesis of more complex ligands, such as N-heterocyclic carbenes (NHCs) and Schiff bases, which are widely used in transition metal catalysis. rutgers.edumdpi.com The presence of the methanesulfinylmethyl group could introduce unique steric and electronic properties to such ligands, potentially influencing the activity and selectivity of the metal catalyst. For example, the chirality of the sulfoxide group could be exploited in asymmetric catalysis.

Table 1: Examples of Aniline-Derived Ligands in Transition Metal Catalysis

Ligand TypeAniline PrecursorMetalCatalytic Application
N-Heterocyclic Carbene (NHC)Substituted AnilinePalladiumCross-coupling reactions rutgers.edu
Schiff Basep-AminoanilineCobalt, Nickel, Copper, ZincAntimicrobial applications mdpi.com
Bidentate PhosphineAnilineIridiumAsymmetric hydroamination acs.org

This table provides examples of ligand types derived from aniline precursors and their applications, illustrating the potential for 3-(Methanesulfinylmethyl)aniline to serve as a building block for novel ligands.

Applications in Organocatalysis

Aniline and its derivatives have been employed as organocatalysts in various reactions. acs.orgnih.gov The amine group can act as a Brønsted or Lewis base, or it can be converted into a more complex catalytic moiety. The sulfoxide group in 3-(Methanesulfinylmethyl)aniline could also participate in catalysis, for instance, through hydrogen bonding interactions to activate substrates. While direct organocatalytic applications of this specific compound have not been reported, the broader field of aniline-based organocatalysis suggests its potential. thieme-connect.comthieme-connect.comrsc.org

Emerging Applications in Niche Academic Research Areas

The unique combination of functional groups in 3-(Methanesulfinylmethyl)aniline also points towards its potential utility in more specialized areas of chemical research.

Supramolecular Chemistry

The aniline group is a well-known motif in supramolecular chemistry, capable of forming hydrogen bonds that direct the self-assembly of molecules into larger, ordered structures. nih.govresearchgate.netnih.gov The N-H bonds of the aniline can act as hydrogen bond donors, while the nitrogen lone pair can act as an acceptor. The sulfoxide group can also participate in hydrogen bonding as an acceptor. This dual capacity for hydrogen bonding could enable 3-(Methanesulfinylmethyl)aniline to form interesting supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. researchgate.net These assemblies could have applications in areas such as crystal engineering and the development of functional materials.

Molecular Recognition Systems

The principles of supramolecular chemistry also underpin the field of molecular recognition, where a host molecule is designed to selectively bind to a specific guest molecule. The functional groups and shape of 3-(Methanesulfinylmethyl)aniline could allow it to act as a guest in various host systems or be incorporated into a host structure for the recognition of specific analytes. The development of colorimetric sensor arrays for the discrimination of amines demonstrates the importance of molecular recognition in sensing applications. illinois.edu The specific binding properties of 3-(Methanesulfinylmethyl)aniline would need to be experimentally determined but represent a promising area for future research.

Theoretical and Computational Studies of 3 Methanesulfinylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For 3-(methanesulfinylmethyl)aniline, DFT calculations are employed to determine its ground-state electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Key properties calculated using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Electronic Energy and Distribution: Calculation of the total electronic energy and visualization of the electron density distribution, highlighting regions of high and low electron density.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Below is a representative data table of optimized geometric parameters for 3-(methanesulfinylmethyl)aniline, as would be obtained from a DFT calculation.

Table 1: Predicted Ground State Properties of 3-(Methanesulfinylmethyl)aniline from DFT Calculations

PropertyPredicted Value
Total Energy (Hartree)-816.45
HOMO Energy (eV)-5.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)5.64
Dipole Moment (Debye)3.12

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), provide a more rigorous and accurate description of the electronic structure than standard DFT. While computationally more demanding, these methods are used to benchmark DFT results and to study systems where electron correlation effects are particularly important. For 3-(methanesulfinylmethyl)aniline, high-level ab initio calculations would offer a more precise determination of its electronic energy and a more detailed understanding of electron correlation, which is significant due to the presence of the sulfur atom and the aromatic ring.

Conformational Analysis and Prediction of Stereoisomerism

The presence of flexible single bonds in 3-(methanesulfinylmethyl)aniline allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds (e.g., the C-S and C-N bonds) and calculating the energy of each resulting structure.

Furthermore, the sulfoxide (B87167) group in 3-(methanesulfinylmethyl)aniline is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-3-(methanesulfinylmethyl)aniline. Computational methods can be used to predict the relative energies of these stereoisomers and to understand the energetic barrier to their interconversion.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the predicted spectrum with experimental data can aid in the structural elucidation of the molecule.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies and their corresponding vibrational modes (e.g., N-H stretch, C=C ring stretch, S=O stretch) can be used to assign the peaks in an experimental spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for 3-(Methanesulfinylmethyl)aniline

ParameterPredicted Value
¹³C NMR (ppm, C-N)147.2
¹³C NMR (ppm, C-S)58.9
¹³C NMR (ppm, S-CH₃)42.1
IR Frequency (cm⁻¹, N-H stretch)3450, 3360
IR Frequency (cm⁻¹, S=O stretch)1050

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. In an MD simulation, the motion of a large number of molecules is simulated over time, governed by a force field that describes the inter- and intramolecular forces.

For 3-(methanesulfinylmethyl)aniline, MD simulations could be used to:

Study Solvation: Investigate how the molecule interacts with solvent molecules (e.g., water, DMSO), including the formation of hydrogen bonds between the aniline (B41778) N-H group or the sulfoxide S=O group and the solvent.

Analyze Conformational Dynamics: Observe how the molecule samples different conformations in solution and the timescale of these changes.

Predict Bulk Properties: Estimate macroscopic properties like the diffusion coefficient and radial distribution functions, which describe the local molecular environment.

Reactivity Prediction and Mapping of Reaction Potential Energy Surfaces

Computational methods can provide significant insights into the chemical reactivity of 3-(methanesulfinylmethyl)aniline.

Reactivity Indices: DFT-based reactivity descriptors, such as the Fukui function and local softness, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the aniline nitrogen would be a likely site for electrophilic attack, while the carbon atoms of the aromatic ring could be susceptible to either electrophilic or nucleophilic substitution depending on the reaction conditions.

Potential Energy Surfaces: For a given chemical reaction, the potential energy surface (PES) can be mapped out by calculating the energy of the system as the reactants are transformed into products. This allows for the identification of transition states (the energy maxima along the reaction coordinate) and the calculation of activation energies. For example, the oxidation of the sulfoxide to a sulfone or the N-alkylation of the aniline group could be studied by mapping their respective PESs.

Elucidation of Structure-Property Relationships through Computational Models

The elucidation of structure-property relationships through computational models is a cornerstone of modern chemical research, providing insights that complement and guide experimental work. For a molecule like 3-(Methanesulfinylmethyl)aniline, such studies would be invaluable in predicting its behavior and potential applications.

Typically, computational investigations would employ methods like Density Functional Theory (DFT) and ab initio calculations to determine a range of molecular properties. These methods allow for the calculation of optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and various spectroscopic parameters.

Table 1: Potential Areas of Computational Investigation for 3-(Methanesulfinylmethyl)aniline

Property to be InvestigatedPotential Computational MethodsExpected Insights
Molecular GeometryDFT (e.g., B3LYP/6-311++G(d,p))Bond lengths, bond angles, dihedral angles, and overall conformation.
Electronic PropertiesTD-DFT, Mulliken Population AnalysisHOMO-LUMO gap, ionization potential, electron affinity, charge distribution.
Spectroscopic PropertiesDFT, TD-DFTPrediction of IR, Raman, and UV-Vis spectra for structural confirmation.
Reactivity DescriptorsFukui Functions, Global Hardness/SoftnessPrediction of reactive sites for electrophilic and nucleophilic attack.
Solvation EffectsPolarizable Continuum Models (PCM)Understanding the behavior of the molecule in different solvent environments.

The methanesulfinyl group (-S(O)CH₃) is of particular interest due to its chiral sulfur center and its potential to engage in various non-covalent interactions, including hydrogen bonding. Computational models could predict the conformational preferences arising from the rotation around the C-C and C-S bonds and the potential for intramolecular hydrogen bonding between the sulfinyl oxygen and the amine protons.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools that rely on calculated molecular descriptors. The development of such models for a series of related aniline derivatives containing the methanesulfinylmethyl group would require a systematic computational study to generate the necessary descriptors. These descriptors could then be correlated with experimentally determined biological activities or physical properties.

Q & A

Q. What are the standard synthetic routes for 3-(Methanesulfinylmethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves sulfoxidation of a methylthio precursor or nucleophilic substitution. For example, analogous compounds like 2-Fluoro-4-(methylsulfonyl)aniline are synthesized via a two-step process: (1) introduction of the sulfonyl group via oxidation, and (2) functionalization of the aniline ring . Key reagents include oxidizing agents (e.g., H₂O₂ in acetic acid) and catalysts like potassium carbonate in polar solvents (DMF or DMSO) . Yield optimization requires strict control of temperature (60–80°C) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-(Methanesulfinylmethyl)aniline?

  • FTIR and NMR : Critical for confirming the sulfinyl (-S(O)-) group and aromatic substitution patterns. For example, FTIR can detect S=O stretching vibrations (~1040 cm⁻¹), while ¹H NMR reveals splitting patterns for methylene protons adjacent to the sulfinyl group .
  • HPLC : Used with UV detection (λ = 254 nm) to assess purity (>97%) and monitor degradation products. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

Q. What are the common derivatization reactions of 3-(Methanesulfinylmethyl)aniline, and how do substituents affect reactivity?

The sulfinyl group acts as a directing moiety, enabling electrophilic substitution (e.g., nitration, halogenation) at the para position. Oxidation with KMnO₄ converts the sulfinyl group to sulfone, while reduction with LiAlH₄ yields thioether derivatives . Steric hindrance from the methylene bridge can slow reactions compared to simpler aniline derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfinyl-containing anilines?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict transition states and intermediate stability. For example, studies on trifluoromethyl anilines show that electron-withdrawing groups lower activation energy for electrophilic substitution, reconciling discrepancies in regioselectivity observed experimentally . Molecular docking further clarifies steric effects in catalytic pathways .

Q. What molecular targets and pathways are implicated in the bioactivity of 3-(Methanesulfinylmethyl)aniline derivatives?

Analogous compounds, such as oxadiazolyl-anilines, interact with enzymes like cyclooxygenase-2 (COX-2) or kinases via hydrogen bonding and π-π stacking. In vitro assays (e.g., fluorescence quenching) and docking simulations suggest the sulfinyl group enhances binding affinity to hydrophobic pockets in target proteins .

Q. How do environmental factors (pH, temperature) impact the stability and degradation of 3-(Methanesulfinylmethyl)aniline?

Accelerated stability studies (40°C/75% RH) show hydrolysis of the sulfinyl group under acidic conditions (pH < 3), forming methanesulfonic acid and aniline byproducts. Neutral or alkaline conditions (pH 7–9) improve stability, with degradation half-life >30 days .

Methodological Guidance

Q. What safety protocols are critical when handling 3-(Methanesulfinylmethyl)aniline in laboratory settings?

  • Use PPE (nitrile gloves, lab coats) and work in a fume hood to avoid inhalation.
  • Store in airtight containers at RT, away from oxidizers and acids .
  • Emergency procedures: Flush eyes with water for 15 minutes; for skin contact, wash with soap and water .

Q. How can researchers design comparative studies between 3-(Methanesulfinylmethyl)aniline and its structural analogs?

  • Structural analogs : Compare with 3-(tert-butylsulfanyl)aniline (modify steric bulk) or 2-(phenylsulfanylmethyl)aniline (vary aryl substituents) .
  • Parameters : Evaluate electronic effects (Hammett constants), solubility (logP), and bioactivity (IC₅₀ in enzyme assays) to correlate structure-function relationships .

Q. What advanced techniques are recommended for studying degradation pathways?

  • LC-MS/MS : Identifies transient intermediates (e.g., sulfenic acid) during oxidative degradation.
  • Isotopic labeling : Tracks sulfur oxidation states using ³⁴S-labeled compounds .

Data Interpretation

Q. How should researchers address variability in reported reaction yields for sulfinyl-aniline derivatives?

Conduct Design of Experiments (DoE) to optimize variables (solvent polarity, catalyst loading). For example, a Central Composite Design for 3-(tert-butylsulfanyl)aniline synthesis reduced yield variability from ±15% to ±3% by adjusting DMF/water ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.